Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-L-seryl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithine
Description
Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-L-seryl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic hexapeptide featuring a sequence of six amino acids terminated by a modified ornithine residue. The N~5~-(diaminomethylidene) group on ornithine introduces a guanidino-like moiety, which may enhance metal-binding or receptor interaction capabilities.
Properties
CAS No. |
646066-24-2 |
|---|---|
Molecular Formula |
C39H55N11O11S |
Molecular Weight |
886.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C39H55N11O11S/c1-62-14-12-26(33(55)47-27(38(60)61)7-4-13-43-39(41)42)46-37(59)31(20-52)50-34(56)28(15-21-8-10-23(53)11-9-21)48-35(57)29(49-36(58)30(19-51)45-32(54)17-40)16-22-18-44-25-6-3-2-5-24(22)25/h2-3,5-6,8-11,18,26-31,44,51-53H,4,7,12-17,19-20,40H2,1H3,(H,45,54)(H,46,59)(H,47,55)(H,48,57)(H,49,58)(H,50,56)(H,60,61)(H4,41,42,43)/t26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
KPEWXNWPSSBXIS-HPMAGDRPSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and related peptides:
Key Observations:
Ornithine Modification: Both the target compound and the crystallin-related peptide (CAS 651357-03-8) share the N~5~-(diaminomethylidene)-ornithine group, suggesting shared metal-binding or structural stabilization roles .
Aromatic vs.
D-Serine Configuration : The D-seryl residue in CAS 77327-45-8 introduces chirality-based functional divergence, likely altering protease resistance or receptor specificity .
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